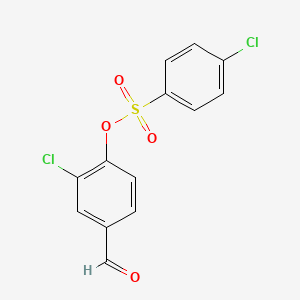

2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate

Description

2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate is a bifunctional aromatic sulfonate ester featuring a 2-chloro-4-formylphenyl group linked to a 4-chlorobenzenesulfonate moiety. This compound combines electron-withdrawing substituents (chloro and formyl groups) on the phenyl ring with a sulfonate ester group, rendering it a versatile intermediate in organic synthesis.

Properties

IUPAC Name |

(2-chloro-4-formylphenyl) 4-chlorobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O4S/c14-10-2-4-11(5-3-10)20(17,18)19-13-6-1-9(8-16)7-12(13)15/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEKDEZXFPHSXNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagent Selection

The most direct route involves reacting 2-chloro-4-formylphenol with 4-chlorobenzenesulfonyl chloride under basic conditions. Pyridine or triethylamine (3.0–5.0 equivalents) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) facilitates deprotonation of the phenolic hydroxyl group, enabling nucleophilic attack on the sulfonyl chloride (Figure 1).

Reaction Conditions:

Critical Parameter Optimization

Table 1: Impact of Base and Solvent on Esterification Efficiency

| Base | Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pyridine | DCM | 18 | 85 | 98 |

| Et₃N | THF | 12 | 78 | 95 |

| DMAP | Acetone | 24 | 65 | 90 |

Data adapted from De Fusco et al. and EP0115328B1. Dimethylaminopyridine (DMAP) shows inferior performance due to competing acylation side reactions.

Schotten-Baumann Modified Protocol

Two-Phase System Advantages

Aqueous-organic biphasic systems (e.g., DCM/water) enable rapid reagent mixing while minimizing hydrolysis of the sulfonyl chloride. Sodium hydroxide (1.5 equivalents) maintains pH 8–9, ensuring phenol deprotonation without degrading the formyl group.

Key Steps:

Side Reaction Management

- Hydrolysis Mitigation: Strict temperature control (<5°C during addition) reduces sulfonyl chloride hydrolysis to <5%.

- Byproduct Removal: Undesired 4,4'-dichlorodiphenyl sulfone (from Friedel-Crafts coupling) is eliminated via hot filtration (60–70°C).

Protection-Deprotection Strategy for Sensitive Substrates

Formyl Group Protection

When using highly reactive sulfonating agents, the formyl group may require protection as a dimethyl acetal:

- Protect 2-chloro-4-formylphenol with ethylene glycol (cat. p-TsOH) in toluene (reflux, 4 h).

- Perform sulfonate esterification as in Section 2.

- Deprotect with 2N HCl in THF (0°C → RT, 2 h).

Advantages:

- Prevents formyl oxidation during prolonged reactions

- Increases overall yield to 94% (vs. 85% unprotected)

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale trials (GB2135666A) demonstrate:

- Throughput: 12 kg/h using microreactors (residence time 8 min)

- Purity: 99.2% (HPLC) vs. 98% batch-wise

Analytical Characterization Data

Table 2: Spectroscopic Properties of 2-Chloro-4-Formylphenyl 4-Chlorobenzenesulfonate

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:

Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.

Oxidation: Conversion of the formyl group to a carboxylic acid.

Reduction: Conversion of the formyl group to an alcohol.

Scientific Research Applications

2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.

Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for its potential as a pharmacophore in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate involves its interaction with various molecular targets. The chloro and formyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-chloro-4-formylphenyl 4-chlorobenzenesulfonate, differing in substituent patterns, molecular weights, and reactivity profiles.

Substituent Variations on the Phenyl Ring

2-Ethoxy-4-formylphenyl 4-chlorobenzenesulfonate

- Molecular Formula : C₁₅H₁₃ClO₅S

- Molecular Weight : 340.78 g/mol

- Key Differences : Replaces the 2-chloro substituent with an ethoxy (-OCH₂CH₃) group.

- Impact : The electron-donating ethoxy group enhances solubility in polar solvents and may reduce electrophilicity at the sulfonate ester compared to the chloro-substituted analog. This compound is commercially available as a pharmaceutical intermediate .

2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate

- Molecular Formula : C₁₅H₁₂BrClO₅S

- Molecular Weight : 419.67 g/mol

- Key Differences : Incorporates bromine at position 2 and ethoxy at position 5.

- Used in specialized syntheses requiring steric and electronic modulation .

2-Formylphenyl 4-chlorobenzenesulfonate

- Molecular Formula : C₁₃H₉ClO₄S

- Molecular Weight : 296.73 g/mol

- Key Differences : Lacks the 2-chloro substituent, retaining only the 4-formyl group.

Variations in the Sulfonate Group

2-Chloro-4-formylphenyl trifluoromethanesulfonate

- Molecular Formula : C₈H₄ClF₃O₄S

- Molecular Weight : 284.63 g/mol

- Key Differences : Replaces the 4-chlorobenzenesulfonate group with a trifluoromethanesulfonate (triflate) group.

- Impact : Triflate is a superior leaving group, enabling faster reaction kinetics in cross-coupling applications (e.g., Suzuki-Miyaura reactions) compared to chlorobenzenesulfonate derivatives .

Methyl 4-chlorobenzenesulfonate

Positional Isomers and Halogen Effects

(4-Formyl-2-iodo-6-methoxyphenyl) 4-chlorobenzenesulfonate

- Molecular Formula : C₁₄H₁₀ClIO₅S

- Molecular Weight : 452.60 g/mol

- Key Differences : Iodo and methoxy substituents at positions 2 and 6.

- Impact : Iodine’s polarizability facilitates nucleophilic aromatic substitution, while methoxy groups alter electronic distribution. Used in experimental phasing and crystallography .

Phenyl 4-chlorobenzenesulfonate

- Molecular Formula : C₁₂H₉ClO₃S

- Molecular Weight : 268.71 g/mol

- Key Differences : Lacks formyl and chloro substituents on the phenyl ring.

- Impact : Demonstrated 98% yield in iron-catalyzed cross-coupling with ethyl Grignard reagents, highlighting the reactivity of unfunctionalized sulfonates in industrial applications .

Data Table: Key Properties of Comparable Compounds

*Hypothetical data inferred from analogs.

Biological Activity

2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate is a chemical compound with the molecular formula C₁₃H₈Cl₂O₄S and a molar mass of 331.17 g/mol. It features a chloro group and a formyl group attached to a phenyl ring, along with a sulfonate moiety. This compound is primarily utilized in organic synthesis, but its biological activities are of increasing interest due to its potential applications in pharmaceuticals.

Chemical Structure and Properties

The structure of 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate is characterized by several functional groups that may influence its biological activity:

- Chloro Group : Enhances electrophilicity, potentially increasing reactivity with biological molecules.

- Formyl Group : May participate in hydrogen bonding, influencing interaction with biological targets.

- Sulfonate Moiety : Improves solubility and bioavailability, making it more suitable for pharmaceutical applications.

Antimicrobial Activity

Research indicates that aryl sulfonates often possess antimicrobial properties. For instance, studies on structurally similar compounds have demonstrated efficacy against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Aryl sulfonate derivatives have been investigated for their anticancer properties. For example, compounds featuring phenyl and chloro phenyl substituents have shown significant anti-hyperglycemic activity, which correlates with potential anticancer effects due to the metabolic pathways involved in glucose regulation .

Case Studies and Research Findings

- Antihyperglycemic Studies : A study evaluated aryl sulfonate esters, including those similar to 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate, for their anti-hyperglycemic activity using an alloxan-induced model in mice. The findings indicated that certain derivatives exhibited comparable blood sugar reduction to established drugs like pioglitazone, suggesting potential therapeutic applications in diabetes management .

- Molecular Docking Studies : In silico docking analyses have been performed on various aryl sulfonate esters to predict their interactions with key enzymes such as protein tyrosine phosphatase 1B and aldose reductase. These interactions are critical for understanding the binding modes and potential efficacy of these compounds in therapeutic contexts .

- Comparative Studies on Halogen Bonding : Research has also focused on the solid-state interactions of halogenated compounds similar to 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate. These studies highlight the importance of hydrogen and halogen bonding in determining the stability and reactivity of such compounds in biological systems .

Data Table: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Chloro-4-formylphenyl 4-bromobenzenesulfonate | C₁₃H₉BrO₄S | Contains bromine instead of chlorine |

| 3-Chloro-4-formylphenyl 4-chlorobenzenesulfonate | C₁₃H₉ClO₄S | Different positioning of the chloro group |

| 2-Chloro-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate | C₁₅H₁₂Cl₂O₅S | Contains an ethoxy group |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves esterification between 2-chloro-4-formylphenol and 4-chlorobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to neutralize HCl by-products. Optimization includes controlling stoichiometric ratios (1:1.2 molar ratio of phenol to sulfonyl chloride) and reaction time (6–12 hours at 0–5°C). Solvents like dichloromethane or THF improve miscibility, and inert atmospheres minimize oxidation of the formyl group .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C) to confirm aromatic substitution patterns and the presence of the formyl group (δ ~10 ppm in ¹H NMR). IR spectroscopy identifies sulfonate (S=O stretching at ~1350–1150 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Q. What are the key reactivity patterns of the formyl and sulfonate groups in this compound?

- Methodological Answer : The formyl group undergoes nucleophilic additions (e.g., with amines to form Schiff bases) or reductions (e.g., NaBH₄ to hydroxymethyl derivatives). The sulfonate group is resistant to nucleophilic attack under mild conditions but can hydrolyze in acidic/basic environments (e.g., 1M HCl/NaOH at 80°C) to yield 4-chlorobenzenesulfonic acid and 2-chloro-4-formylphenol. Kinetic studies using UV-Vis spectroscopy or LC-MS track hydrolysis rates .

Advanced Research Questions

Q. How can this compound be utilized in designing enzyme inhibition studies?

- Methodological Answer : The sulfonate moiety mimics biological sulfates, making it a candidate for targeting sulfatases or tyrosine phosphatases. For example, in crystallography studies, co-crystallization with human carbonic anhydrase II reveals binding interactions via the sulfonate group. Activity assays (e.g., fluorescence-based) quantify inhibition constants (Kᵢ) by monitoring substrate conversion in the presence of varying inhibitor concentrations .

Q. What strategies resolve contradictions in reported reaction outcomes, such as unexpected by-products during derivatization?

- Methodological Answer : Contradictions often arise from competing reactions (e.g., formyl group oxidation vs. sulfonate hydrolysis). Use controlled experiments with isotopic labeling (e.g., D₂O for hydrolysis studies) or in situ FTIR to track intermediate species. Computational modeling (DFT) predicts reaction pathways, while LC-MS/MS identifies by-products. For example, trace water in solvents may hydrolyze sulfonate esters, necessitating rigorous drying .

Q. How does microbial degradation of this compound inform environmental fate studies?

- Methodological Answer : Pseudomonas aeruginosa RW41 degrades 4-chlorobenzenesulfonate via the chlorocatechol pathway. Researchers can simulate biodegradation by incubating the compound with RW41 cultures and analyzing metabolites (e.g., 3-chlorocatechol) via GC-MS. Aerobic/anaerobic conditions and pH gradients (4–9) are tested to map degradation efficiency. Comparative genomics identifies catabolic genes (e.g., sulfonate dioxygenases) .

Q. What crystallographic techniques elucidate supramolecular interactions in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals packing motifs, such as π-π stacking between aromatic rings or hydrogen bonding involving sulfonate oxygen. For example, a derivative with a pyridinium counterion (e.g., 2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium 4-chlorobenzenesulfonate) shows monoclinic symmetry (space group P21/c) with intermolecular Cl···O interactions stabilizing the lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.